2-Bromo-5-methylpyridin-4-ol
Description
2-Bromo-5-methylpyridin-4-ol is a pyridine derivative featuring a bromine atom at position 2, a methyl group at position 5, and a hydroxyl group at position 3. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group enhances solubility in polar solvents, while the bromine atom serves as a reactive site for cross-coupling reactions.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFSEXUUUZXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227570-72-0 | |
| Record name | 2-bromo-5-methylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
The reactivity and physicochemical properties of pyridine derivatives are heavily influenced by substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:
Table 1: Substituent Positions and Molecular Weights of Selected Pyridine Derivatives
Key Observations:
- Electronic Effects : The CF₃ group in 4-Bromo-5-(trifluoromethyl)pyridin-2-ol increases the acidity of the hydroxyl group (pKa ~4-5) compared to the methyl group in the target compound (pKa ~8-9) .
- Solubility : The hydroxyethoxy side chain in 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol enhances water solubility, making it preferable for aqueous-phase reactions .
Reactivity in Cross-Coupling Reactions
Bromine’s position significantly impacts its utility in Suzuki-Miyaura or Buchwald-Hartwig couplings:
- This compound : The bromine at position 2 is less sterically hindered than para-substituted analogs, facilitating coupling reactions.
- 5-Bromo-3-iodopyridin-2-ol () : The presence of iodine (a better leaving group) at position 3 may enable sequential functionalization but complicates regioselectivity.
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